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Compound of Interest

Compound Name: N-Boc-allylglycine methyl ester

Cat. No.: B8674711 Get Quote

An In-depth Technical Guide to the Synthesis of N-Boc-allylglycine Methyl Ester

For researchers, scientists, and professionals in drug development, N-Boc-allylglycine methyl
ester is a valuable chiral building block for the synthesis of novel amino acids, constrained

peptides, and various pharmacologically active molecules. This guide provides a

comprehensive overview of a robust and well-documented synthetic procedure, complete with

detailed experimental protocols, quantitative data, and graphical representations of the

synthesis workflow.

Synthetic Strategy Overview
The synthesis of N-Boc-allylglycine methyl ester is achieved through a two-step sequence

starting from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester. The initial step

involves the conversion of the primary alcohol of the serine derivative into an iodide. The

subsequent and final step is a Negishi cross-coupling reaction, where the organozinc

intermediate formed from the iodide reacts with vinyl bromide in the presence of a palladium

catalyst to yield the desired product.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis,

including yields and physical properties of the intermediate and final product.

Table 1: Reaction Yields
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Step Product
Starting
Material

Molar Equiv. Yield (%)

1

tert-Butyl (R)-1-

(methoxycarbony

l)-2-

iodoethylcarbam

ate

N-(tert-

butoxycarbonyl)-

L-serine methyl

ester

1.0 82

2

N-(Boc)-

allylglycine

methyl ester

tert-Butyl (R)-1-

(methoxycarbony

l)-2-

iodoethylcarbam

ate

1.0 65

Table 2: Physicochemical and Spectroscopic Data for N-(Boc)-allylglycine Methyl Ester[1][2]
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Property Value

Molecular Formula C₁₁H₁₉NO₄

Molecular Weight 229.27 g/mol [3]

Appearance Colorless oil to white solid at –20 °C[1]

Optical Rotation [α]D +20.2 (c 1.5, CHCl₃)[1][2]

¹H NMR (500 MHz, CDCl₃) δ (ppm)

5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s,

1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s,

3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)[1][2]

¹³C NMR (125 MHz, CDCl₃) δ (ppm)
172.62, 155.27, 132.42, 119.12, 79.94, 53.0,

52.29, 36.86, 28.37[1][2]

IR (film) ν (cm⁻¹)

3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9,

1366.3, 1249.9, 1162.6, 1051.2, 1022.7,

920.6[1][2]

HRMS (ESI)
Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314;

Found: 230.1387[1]

Purity
98.1% (determined by quantitative ¹H NMR)[1]

[2]

Enantiomeric Purity >98% ee[2]

Experimental Protocols
The following protocols are detailed procedures for the synthesis of N-Boc-allylglycine methyl
ester.

Step 1: Synthesis of tert-Butyl (R)-1-
(methoxycarbonyl)-2-iodoethylcarbamate[1][2]
Materials:

N-(tert-butoxycarbonyl)-L-serine methyl ester
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Triphenylphosphine (99%)

Imidazole (≥99%)

Iodine (≥99.9%)

Dichloromethane (anhydrous)

Diethyl ether

Hexanes

Silica gel (230-400 mesh)

Procedure:

Under an argon atmosphere, a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3

equiv) in anhydrous dichloromethane is prepared in a round-bottom flask.[2]

The solution is cooled to 0 °C in an ice bath.

Iodine (1.3 equiv) is added portion-wise to the stirred solution, maintaining the temperature

at 0 °C.[2]

After the addition of iodine is complete, a solution of N-(tert-butoxycarbonyl)-L-serine methyl

ester (1.0 equiv) in dichloromethane is added dropwise over 60 minutes.[1]

The resulting slurry is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1

hour, and then stirred for an additional 1.5 hours.[1]

The reaction mixture is filtered through a pad of silica gel, eluting with a 50:50 mixture of

diethyl ether and hexanes.[1]

The filtrate is concentrated under reduced pressure to yield a crude oil.

The crude product is purified by column chromatography on silica gel using a gradient of

diethyl ether in hexanes as the eluent to afford the title compound as a colorless oil, which

solidifies upon storage at -20 °C.[1]
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Step 2: Synthesis of N-(Boc)-allylglycine Methyl Ester[1]
[2]
Materials:

tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

Zinc dust

Chlorotrimethylsilane (TMS-Cl)

Dimethylformamide (DMF, anhydrous)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tri(o-tolyl)phosphine

Vinyl bromide (1 M solution in THF)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Celite™

Silica gel (230-400 mesh)

Procedure:

Zinc dust (2.0 equiv) is activated by stirring in anhydrous DMF and adding

chlorotrimethylsilane (0.2 equiv). The mixture is heated to 60 °C for 45 minutes, then cooled

to room temperature.[1][2]

A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 equiv) in dry DMF

is added to the activated zinc slurry. The mixture is heated to 35 °C and stirred for 60

minutes to form the organozinc reagent.[1][2]
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After cooling to room temperature, Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1

equiv) are added to the reaction mixture.[1]

The mixture is cooled to –78 °C, and a solution of vinyl bromide (1.4 equiv, 1 M in THF) is

added dropwise.[1]

The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]

The reaction mixture is diluted with ethyl acetate and water, then filtered through a pad of

Celite™. The filter cake is washed with ethyl acetate.[1]

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.[1]

The crude product is purified by column chromatography on silica gel using a gradient of

ethyl acetate in hexanes as the eluent to give N-(Boc)-allylglycine methyl ester as a brown

oil.[1]

Visual Representations
The following diagrams illustrate the synthesis workflow and a simplified representation of the

key chemical transformation.

Step 1: Iodination

Step 2: Negishi Coupling

N-Boc-L-serine methyl ester PPh₃, Imidazole, I₂
DCM, 0°C to rt

tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamateReaction Silica Gel ChromatographyWorkup & Purification Iodo-intermediate 1. Zn, TMS-Cl, DMF
2. Pd₂(dba)₃, P(o-tol)₃

Organozinc Formation

N-Boc-allylglycine methyl ester

Vinyl Bromide (in THF) Coupling

Silica Gel ChromatographyWorkup & Purification

Click to download full resolution via product page
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Caption: Overall workflow for the synthesis of N-Boc-allylglycine methyl ester.

Simplified Negishi Catalytic Cycle
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Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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